![molecular formula C7H9Cl2N3 B2381255 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride CAS No. 2411263-42-6](/img/structure/B2381255.png)
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride” is a type of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . It is known to be an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of pyrrolo[3,4-b]pyridines has been achieved through a RhIII-catalyzed cascade olefination/annulation of picolinamides .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole and a pyrazine ring . The InChI code for this compound is1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H . Chemical Reactions Analysis
The reaction of 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions leads to the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .Physical And Chemical Properties Analysis
The InChI code for this compound is1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H .
Applications De Recherche Scientifique
Antimicrobial Activity
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could potentially serve as a basis for novel antibiotics or antifungal agents .
Anti-Inflammatory Potential
Inflammation lies at the core of many diseases. This compound has been explored for its anti-inflammatory effects. By modulating inflammatory pathways, it may contribute to the development of anti-inflammatory drugs .
Antiviral Properties
Viruses pose significant global health challenges. Some derivatives of 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride have demonstrated antiviral activity. Researchers are investigating their potential as viral inhibitors .
Antioxidant Capacity
Oxidative stress plays a role in aging and various diseases. Compounds related to 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride have shown antioxidant properties. These molecules scavenge free radicals, protecting cells from damage .
Antitumor Effects
Cancer remains a major health concern. Some derivatives of this compound exhibit antitumor activity. Researchers are studying their mechanisms of action and potential as cancer therapeutics .
Kinase Inhibition
Kinases play essential roles in cellular signaling pathways. Certain 5H-Pyrrolo[3,4-b]pyridin-7-amine derivatives specifically target kinases. These compounds could be valuable tools for understanding kinase-related diseases and developing targeted therapies .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets to exhibit various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Orientations Futures
The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
5H-pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-7-6-5(4-10-7)2-1-3-9-6;;/h1-3H,4H2,(H2,8,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRNKIZLKYWIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=N1)N)N=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)
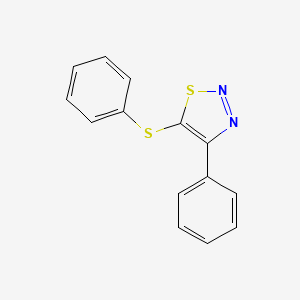
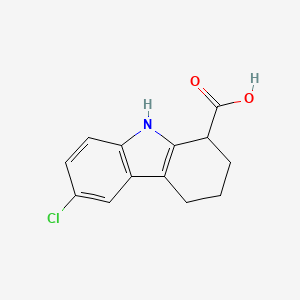
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)
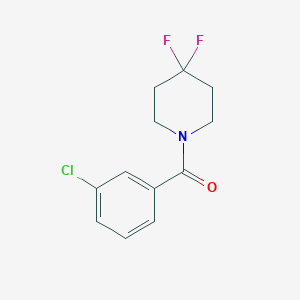


![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)
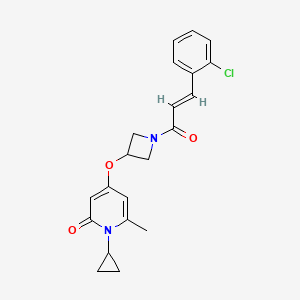
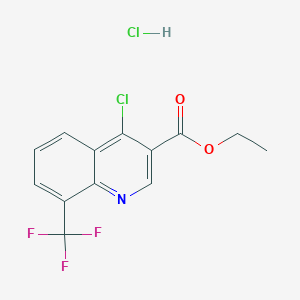
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)